
1,1,1-Triethyl-3,3,3-triphenyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Triethyl-3,3,3-triphenyldisiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) linkages. This compound is part of the broader class of disiloxanes, which are known for their unique chemical properties and applications in various fields, including materials science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Triethyl-3,3,3-triphenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane with formaldehyde dimethyl acetal in the presence of anhydrous iron(III) chloride as a catalyst . The reaction is typically carried out in a solvent such as dichloroethane under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,1,1-Triethyl-3,3,3-triphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols or siloxane oligomers.
Reduction: Reduction reactions can modify the silicon-oxygen bonds, potentially leading to the formation of different silane derivatives.
Substitution: Substitution reactions can occur at the phenyl or ethyl groups, leading to the formation of various substituted disiloxanes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation Products: Silanols, siloxane oligomers.
Reduction Products: Modified silane derivatives.
Substitution Products: Substituted disiloxanes with different functional groups.
科学的研究の応用
1,1,1-Triethyl-3,3,3-triphenyldisiloxane has several scientific research applications:
Medicine: Research into its use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,1,1-triethyl-3,3,3-triphenyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: Silicon-oxygen bonds interact with organic and inorganic molecules, facilitating various chemical reactions.
Pathways Involved: The compound can undergo hydrolysis, condensation, and polymerization reactions, leading to the formation of complex siloxane structures.
類似化合物との比較
Similar Compounds
- 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triethyl-2,2,2-triphenyldisilane
- 1,1,1-Trimethyl-2,2,2-triphenyldisilane
Uniqueness
1,1,1-Triethyl-3,3,3-triphenyldisiloxane is unique due to its specific ethyl and phenyl substitutions, which impart distinct chemical properties and reactivity compared to other disiloxanes. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of advanced materials and polymers .
特性
CAS番号 |
18754-87-5 |
|---|---|
分子式 |
C24H30OSi2 |
分子量 |
390.7 g/mol |
IUPAC名 |
triethyl(triphenylsilyloxy)silane |
InChI |
InChI=1S/C24H30OSi2/c1-4-26(5-2,6-3)25-27(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3 |
InChIキー |
FJGFEICMORCVAT-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


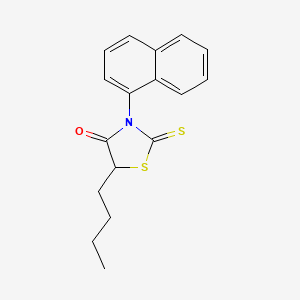
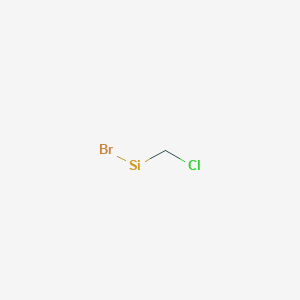
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
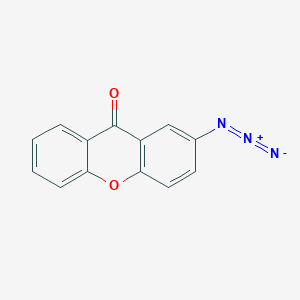


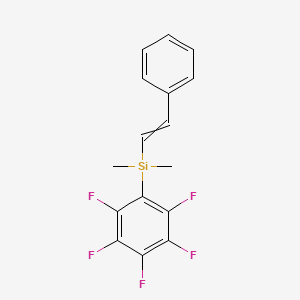
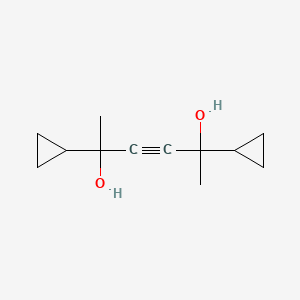

![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)
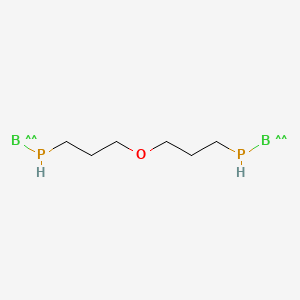
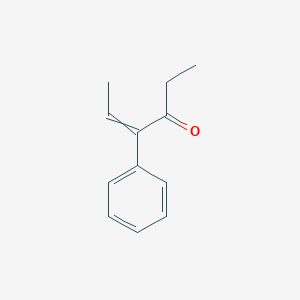

![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
